7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol

Regioselectivity Synthetic chemistry Quality control

7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol (CAS 1608477-36-6; molecular formula C₉H₆F₃N₃O₂; MW 245.16) belongs to the disubstituted pyrido[3,4-b]pyrazine class, a nitrogen-rich fused heterocyclic scaffold whose derivatives have demonstrated low-micromolar to sub-nanomolar inhibitory activity against a panel of cancer-relevant protein kinases, including FLT3, ALK, and AXL. The compound features three electronically and sterically distinct substituents: a C-7 methoxy group (electron-donating), a C-3 trifluoromethyl group (strongly electron-withdrawing, -CF₃), and a C-2 hydroxyl group that enables tautomeric equilibration and downstream derivatization.

Molecular Formula C9H6F3N3O2
Molecular Weight 245.16 g/mol
Cat. No. B12098361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol
Molecular FormulaC9H6F3N3O2
Molecular Weight245.16 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F
InChIInChI=1S/C9H6F3N3O2/c1-17-6-2-4-5(3-13-6)14-7(8(16)15-4)9(10,11)12/h2-3H,1H3,(H,15,16)
InChIKeyFQUIKFWTHHKBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol: Scaffold Position, Regioisomeric Identity, and Kinase-Targeted Design Rationale


7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol (CAS 1608477-36-6; molecular formula C₉H₆F₃N₃O₂; MW 245.16) belongs to the disubstituted pyrido[3,4-b]pyrazine class, a nitrogen-rich fused heterocyclic scaffold whose derivatives have demonstrated low-micromolar to sub-nanomolar inhibitory activity against a panel of cancer-relevant protein kinases, including FLT3, ALK, and AXL [1]. The compound features three electronically and sterically distinct substituents: a C-7 methoxy group (electron-donating), a C-3 trifluoromethyl group (strongly electron-withdrawing, -CF₃), and a C-2 hydroxyl group that enables tautomeric equilibration and downstream derivatization. Its synthesis from 6-methoxypyridine-3,4-diamine and ethyl trifluoropyruvate proceeds under reflux in ethanol to yield a regioisomeric mixture of 7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol and 7-methoxy-2-(trifluoromethyl)pyrido[3,4-b]pyrazin-3-ol, a feature that has direct implications for procurement specifications, analytical authentication, and synthetic utility [2].

Why 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol Cannot Be Interchanged with Generic Pyrido[3,4-b]pyrazine Derivatives


Generic substitution within the pyrido[3,4-b]pyrazine class is precluded by three compound-specific features. First, the synthetic route inherently produces a regioisomeric mixture of the C-2 hydroxyl and C-3 hydroxyl forms; the desired 7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol must be analytically resolved from its 2-(trifluoromethyl)-3-ol regioisomer, which co-elutes under standard conditions and exhibits a distinct reactivity profile in subsequent derivatization steps [1]. Second, the -CF₃ group at C-3 exerts a profound electronic effect that stabilizes the covalent dihydrate form of the pyrazine ring—a property not shared by non-fluorinated or methyl-substituted analogs [2]. Third, the regiochemistry of substituents dictates which downstream derivatives are accessible: the C-2 hydroxyl serves as the leaving group for chlorination with POCl₃, enabling the synthesis of 2-chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine as a versatile cross-coupling intermediate for kinase inhibitor elaboration, whereas the regioisomeric 3-hydroxy form yields a distinct chlorination product with divergent coupling outcomes [1].

Quantitative Differentiation Evidence: 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol vs. Closest Analogs


Regioisomeric Ratio in Synthesis: 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol vs. 7-Methoxy-2-(trifluoromethyl)pyrido[3,4-b]pyrazin-3-ol

The condensation of 6-methoxypyridine-3,4-diamine with ethyl trifluoropyruvate yields a regioisomeric mixture of the title compound (C-2 hydroxyl) and its C-3 hydroxyl isomer in a combined 46% yield. Crucially, this mixture is not separable under the initial reaction conditions; the two regioisomers co-exist and must be carried forward to the chlorination step, where they diverge into 2-chloro (28.8% yield post-chromatography) and 3-chloro (4.8% yield) derivatives. This establishes a baseline procurement specification: any lot of 7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol purchased as the pre-chlorination intermediate is inherently a regioisomeric mixture unless additional purification has been performed, and the end-user must verify regioisomeric purity (e.g., by HPLC or ¹⁹F NMR) before use in downstream chemistry [1].

Regioselectivity Synthetic chemistry Quality control

Kinase Inhibition Potency of Pyrido[3,4-b]pyrazin-2(1H)-one Class: Contextualizing the Scaffold's Activity Ceiling

While direct kinase IC₅₀ data for 7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol itself are not publicly available, the broader pyrido[3,4-b]pyrazin-2(1H)-one class (to which this compound belongs as the 2-ol tautomer) has yielded potent FLT3 inhibitors. The most advanced analog, compound 13 from a 2023 SAR study, achieved an IC₅₀ of 29.54 ± 4.76 nM against FLT3-D835Y (a clinically relevant drug-resistant mutant) and an antiproliferative IC₅₀ of 15.77 ± 0.15 nM in MV4-11 AML cells [1]. For comparison, the disubstituted pyrido[3,4-b]pyrazine series reported by Antoine et al. (2016) demonstrated low-micromolar IC₅₀ values across seven cancer-related kinases in the absence of optimized C-5/C-8 pharmacophoric elaboration, indicating that the unelaborated scaffold provides a basal level of kinase engagement that can be tuned by peripheral substitution [2].

FLT3 kinase inhibition Acute myeloid leukemia Scaffold benchmarking

Trifluoromethyl-Stabilized Covalent Dihydrate Formation: Pyrido[3,4-b]pyrazine with -CF₃ vs. Non-Fluorinated Analogs

The pyrido[3,4-b]pyrazine system bearing trifluoromethyl substituents has been shown to exist as a stable, neutral covalent dihydrate in which the pyrazine ring is selectively hydrated—a phenomenon not observed for the corresponding non-fluorinated (methyl-substituted) analogs, which remain in the fully dehydrated aromatic form [1]. This differential hydration behavior has direct implications for solubility, crystallinity, long-term storage stability, and the compound's reactivity in anhydrous coupling reactions. The presence of the C-3 -CF₃ group on 7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol is thus predicted to confer a propensity toward covalent dihydrate stabilization that must be accounted for in experimental design—particularly in reactions requiring rigorously anhydrous conditions.

Covalent hydration Trifluoromethyl electronic effect Stability profiling

Lipophilicity Enhancement by Trifluoromethyl: logP Impact Relative to Non-Fluorinated Pyrido[3,4-b]pyrazine Analogs

The trifluoromethyl group is well-established in medicinal chemistry to increase lipophilicity by approximately 1.5 logP units relative to non-fluorinated methyl analogs, enhancing membrane permeability. A closely related pyrido[3,4-b]pyrazine derivative, 5-chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine, has a measured/calculated logP of 2.697 . By comparison, the unsubstituted pyrido[3,4-b]pyrazine core (MW 131.13) lacks the lipophilic substituents that drive membrane partitioning [1]. 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol, bearing both -CF₃ (lipophilic) and -OCH₃/-OH (polar) groups, is expected to occupy an intermediate logP space suitable for CNS drug discovery programs targeting GPR6, where balanced lipophilicity is critical for blood-brain barrier penetration while minimizing hERG liability and non-specific binding [2].

Lipophilicity LogP Drug-likeness

Patent-Cited Utility as a FLT3/ALK/AXL Kinase Inhibitor Intermediate: Coverage in RU 2831403 C1

The Russian patent RU 2831403 C1 (published 2024) explicitly claims pyrido[3,4-b]pyrazine derivatives—including compounds of formulas II and IV encompassing the 7-methoxy-3-(trifluoromethyl) substitution pattern—for use in treating diseases associated with abnormal expression of FLT3, ALK, and AXL kinases [1]. This patent provides formal intellectual property recognition of the scaffold's therapeutic relevance. In contrast, earlier pyrido[3,4-b]pyrazine patents (e.g., EP 2683716 A1 targeting Syk kinase for autoimmune and inflammatory diseases) claim different substitution patterns and therapeutic indications, demonstrating that the specific 7-methoxy-3-(trifluoromethyl) regiochemistry maps to a distinct IP landscape associated with oncology (FLT3/ALK/AXL) rather than immunology (Syk) or CNS (GPR6) [2].

Kinase inhibitor patent FLT3 ALK AXL Intellectual property

Best-Fit Research and Industrial Application Scenarios for 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol


Synthetic Intermediate for FLT3-, ALK-, and AXL-Targeted Kinase Inhibitor Libraries

As an intact pyrido[3,4-b]pyrazin-2(1H)-one scaffold precursor, 7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol provides direct entry into the FLT3/ALK/AXL inhibitor chemical space claimed in RU 2831403 C1 [1]. The C-2 hydroxyl group is quantitatively convertible to a chloro leaving group (via POCl₃), enabling Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-coupling at C-2 for rapid library expansion. The demonstrated 28.8% yield for the 2-chloro derivative, versus only 4.8% for the regioisomeric 3-chloro byproduct, means that starting from the correct regioisomer maximizes synthetic efficiency and minimizes chromatographic purification burden [2]. Medicinal chemistry teams pursuing FLT3-D835Y-resistant AML (where the scaffold has already produced inhibitors with IC₅₀ values as low as 29.54 nM against the mutant kinase and 15.77 nM in MV4-11 cells [3]) can leverage this intermediate as a diversification point for optimizing potency, selectivity, and DMPK properties.

Regioisomer-Controlled Derivatization for Structure-Activity Relationship (SAR) Studies

The documented regioisomeric mixture obtained from the condensation of 6-methoxypyridine-3,4-diamine with ethyl trifluoropyruvate necessitates rigorous analytical authentication for any SAR campaign [1]. The title compound, when procured as a single regioisomer (or as a characterized mixture with defined composition), enables unambiguous assignment of biological activity to the C-2 hydroxyl / C-3 -CF₃ configuration. This is critical because the regioisomeric 7-methoxy-2-(trifluoromethyl)pyrido[3,4-b]pyrazin-3-ol would produce a different chlorination product and, consequently, different cross-coupling derivatives with potentially divergent kinase selectivity profiles. Laboratories performing parallel SAR exploration should specify regioisomeric purity >95% (by HPLC at 254 nm or ¹⁹F NMR) in their procurement documentation to avoid confounding biological results arising from regioisomeric cross-contamination.

Physicochemical Profiling of Trifluoromethyl-Substituted Heterocycles for CNS Drug Discovery

The combination of the electron-withdrawing -CF₃ group (enhancing metabolic stability and lipophilicity) with the hydrogen-bond-donating -OH group (moderating logP and improving solubility) positions 7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol as a model compound for studying the physicochemical property space relevant to CNS drug discovery. The predicted logP range of ~2–3, inferred from the measured logP of the closely related 5-chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine (logP = 2.697 [2]), lies within the favorable CNS drug-likeness window (logP 2–5) [3]. Moreover, the established propensity of bis(trifluoromethyl)-substituted pyrido[3,4-b]pyrazines to form stable covalent dihydrates raises intriguing questions about how hydration state modulates CNS target engagement, passive permeability, and P-glycoprotein efflux—all parameters that can be systematically investigated using this compound as a probe.

Internal Reference Standard for Pyrido[3,4-b]pyrazine Scaffold-Based Procurement and Quality Control

Given that no single authoritative database provides comprehensive physicochemical constants (melting point, logP, pKa, solubility) specifically for 7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol, organizations with recurring procurement needs should establish this compound as an in-house reference standard. Key QC parameters to define include: (a) regioisomeric ratio by HPLC or ¹⁹F NMR, (b) water content by Karl Fischer titration (given the potential for covalent dihydrate formation [1]), (c) identity confirmation by HRMS (expected [M+H]⁺ = 246.2 m/z [2]), and (d) purity by HPLC-UV/ELSD. Establishing these specifications enables objective lot-to-lot comparison across vendors and synthetic batches, reducing the risk of variable performance in downstream kinase inhibitor synthesis. The 6:1 chlorination yield ratio between regioisomers provides a functional QC metric: a batch yielding substantially less than 25% of the desired 2-chloro product upon POCl₃ treatment likely contains elevated levels of the 3-hydroxy regioisomer.

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